-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde, known for its unique chemical structure with both fluorine and trifluoromethyl groups. Researchers have developed various methods for its synthesis, including:
These methods allow for the production of 4-Fluoro-2-(trifluoromethyl)benzaldehyde with high purity, which is essential for its various applications in scientific research.
The presence of the reactive aldehyde group and the electron-withdrawing fluorine and trifluoromethyl substituents make 4-Fluoro-2-(trifluoromethyl)benzaldehyde a valuable building block in organic synthesis. Researchers have utilized it for the preparation of various complex molecules, including:
Its unique reactivity allows for diverse transformations, making it a versatile tool for synthetic chemists.
The combination of the electron-withdrawing groups and the aldehyde functionality makes 4-Fluoro-2-(trifluoromethyl)benzaldehyde a potential candidate for the development of new drugs. Researchers are exploring its potential in various therapeutic areas, including:
4-Fluoro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 192.11 g/mol. The compound exhibits unique properties due to the electronegative fluorine atoms, which influence its reactivity and biological activity.
Research indicates that 4-Fluoro-2-(trifluoromethyl)benzaldehyde may possess significant biological activities. It has been studied for its potential anti-inflammatory properties, particularly in neuroinflammation models. The structural characteristics imparted by the fluorine atoms may enhance its interaction with biological targets, potentially leading to more potent therapeutic effects compared to non-fluorinated analogs .
Several methods have been developed for synthesizing 4-Fluoro-2-(trifluoromethyl)benzaldehyde:
4-Fluoro-2-(trifluoromethyl)benzaldehyde finds applications in various fields:
Studies have indicated that 4-Fluoro-2-(trifluoromethyl)benzaldehyde interacts effectively with various biomolecules, enhancing its potential as a pharmaceutical agent. The presence of fluorine atoms increases lipophilicity, which may improve membrane permeability and bioavailability . Interaction studies have shown promising results in models assessing neuroinflammatory responses, suggesting its utility in treating related conditions.
Several compounds share structural similarities with 4-Fluoro-2-(trifluoromethyl)benzaldehyde. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Similarity Score |
---|---|---|
2-Fluoro-4-(trifluoromethyl)benzaldehyde | Fluorine at position 2; trifluoromethyl at position 4 | 0.98 |
3-Fluoro-5-(trifluoromethyl)benzaldehyde | Fluorine at position 3; trifluoromethyl at position 5 | 0.95 |
4-Fluoro-3-(trifluoromethyl)benzaldehyde | Fluorine at position 4; trifluoromethyl at position 3 | 0.93 |
2-Fluoro-3-(trifluoromethyl)benzaldehyde | Fluorine at position 2; trifluoromethyl at position 3 | 0.89 |
The uniqueness of 4-Fluoro-2-(trifluoromethyl)benzaldehyde lies in its specific substitution pattern, which influences both its chemical behavior and biological activity compared to these similar compounds.
The compound is characterized by the following properties:
The molecule consists of a benzaldehyde core substituted with a fluorine atom at the para position and a trifluoromethyl group at the ortho position.
The compound’s synthesis emerged alongside advancements in organofluorine chemistry. Early methods involved hydrolysis of halogenated precursors:
Modern approaches prioritize catalytic efficiency and green chemistry:
The compound exemplifies key principles of fluorinated compounds:
Recent studies focus on:
4-Fluoro-2-(trifluoromethyl)benzaldehyde exhibits a planar molecular configuration characteristic of aromatic aldehydes [1] [2]. The compound features a benzene ring with two distinct fluorine-containing substituents: a single fluorine atom at the para position (position 4) and a trifluoromethyl group at the ortho position (position 2) relative to the aldehyde functional group [1] [3]. The molecular structure maintains planarity, with the aldehyde group coplanar with the aromatic ring system [4] [5].
The spatial arrangement of the molecule places the highly electronegative fluorine substituents in positions that maximize their electron-withdrawing effects on the aromatic system [6] [7]. The trifluoromethyl group, positioned ortho to the formyl group, creates significant steric and electronic interactions that influence the overall molecular geometry [8] [9]. Computational studies indicate that the molecule adopts a stable planar conformation with minimal deviation from planarity across the entire structure [2] [10].
The aldehyde hydrogen atom is positioned to minimize steric hindrance with the adjacent trifluoromethyl group, resulting in a specific conformational preference [9] [11]. This structural arrangement is critical for understanding the compound's reactivity patterns and intermolecular interactions [12].
The molecular formula of 4-Fluoro-2-(trifluoromethyl)benzaldehyde is C₈H₄F₄O, representing a composition of eight carbon atoms, four hydrogen atoms, four fluorine atoms, and one oxygen atom [1] [13] [3]. The precise molecular weight is established at 192.11 grams per mole, with some sources reporting variations to 192.113 or 192.1104 grams per mole depending on the precision of measurement standards used [1] [13] [2].
Table 1: Fundamental Molecular Data
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₄F₄O | [1] [13] [3] |
Molecular Weight | 192.11 g/mol | [1] [13] |
CAS Registry Number | 90176-80-0 | [1] [2] [3] |
MDL Number | MFCD00061313 | [1] [13] |
SMILES Notation | Fc1ccc(C=O)c(c1)C(F)(F)F | [1] [3] |
InChI | 1S/C8H4F4O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H | [1] [2] |
InChI Key | NONOHEMDNFTKCZ-UHFFFAOYSA-N | [1] [2] [3] |
The high fluorine content, comprising four fluorine atoms out of seventeen total atoms, significantly influences the compound's physical and chemical properties [14] [7]. This fluorine-to-total-atom ratio of approximately 23.5% places the compound among highly fluorinated organic molecules with enhanced chemical stability and unique electronic characteristics [15] [14].
The electronic structure of 4-Fluoro-2-(trifluoromethyl)benzaldehyde is dominated by the strong electron-withdrawing effects of both fluorine substituents [6] [7]. The trifluoromethyl group exhibits particularly powerful electron-withdrawing properties, classified among the most potent electron-withdrawing groups in organic chemistry [7]. This group primarily operates through inductive effects, drawing electron density away from the aromatic ring system [6] [7].
The carbon-fluorine bonds in the molecule display characteristic bond lengths typical of aromatic fluorine substitution, with the aromatic carbon-fluorine bond measuring approximately 1.35 Å [8]. The carbon-carbon bonds within the benzene ring maintain aromatic character with bond lengths ranging from 1.39 to 1.48 Å, consistent with delocalized pi-electron systems [8] [5].
The carbonyl group exhibits enhanced electrophilic character due to the electron-withdrawing effects of the fluorine substituents [16] [7]. Computational studies reveal that the carbon-oxygen double bond in the aldehyde group shows increased polarization compared to non-fluorinated benzaldehydes [5]. The formyl carbon bears increased positive charge density, while the oxygen atom demonstrates enhanced negative charge character [5].
Table 2: Electronic and Bond Characteristics
Property | Value | Method/Reference |
---|---|---|
Dipole Moment | Enhanced relative to benzaldehyde | [15] [8] |
Carbon-Fluorine Bond Length | ~1.35 Å | [8] |
Aromatic C-C Bond Length Range | 1.39-1.48 Å | [8] [5] |
Electron-Withdrawing Strength | High (CF₃ > F) | [6] [7] |
Carbonyl Bond Polarization | Increased vs. unsubstituted | [5] |
The electron distribution patterns show significant delocalization of electron density toward the fluorine atoms, creating regions of negative electrostatic potential at the fluorine sites and positive potential at the aromatic carbon atoms [14]. This redistribution fundamentally alters the molecule's reactivity profile compared to non-fluorinated analogues [14] [7].
4-Fluoro-2-(trifluoromethyl)benzaldehyde exhibits distinct structural characteristics when compared to other fluorinated benzaldehyde derivatives [17] [16]. The isomeric compound 2-Fluoro-4-(trifluoromethyl)benzaldehyde, sharing the same molecular formula C₈H₄F₄O, demonstrates different substitution patterns that significantly affect molecular properties [18] [19].
Table 3: Comparative Analysis of Fluorinated Benzaldehydes
Compound | Formula | MW (g/mol) | Boiling Point (°C) | CAS Number |
---|---|---|---|---|
4-Fluoro-2-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | 114 | 90176-80-0 |
2-Fluoro-4-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | Not reported | 89763-93-9 |
4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 181 | 459-57-4 |
4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | 174 | 455-19-6 |
The positional differences between the 4-fluoro-2-(trifluoromethyl) and 2-fluoro-4-(trifluoromethyl) isomers create distinct electronic environments [18] [17]. In the 4-fluoro-2-(trifluoromethyl) arrangement, the trifluoromethyl group occupies the ortho position relative to the aldehyde, creating stronger through-space interactions and enhanced steric effects [9] [11].
Comparative studies with monofluorinated benzaldehydes reveal that the addition of the trifluoromethyl group significantly alters physical properties [17] [16]. The compound 4-fluorobenzaldehyde, containing only a single fluorine substituent, exhibits a substantially higher boiling point of 181°C compared to the 114°C boiling point of the trifluoromethyl-substituted analogue [1] [17]. This difference reflects the unique molecular packing and intermolecular interaction patterns influenced by the trifluoromethyl group [16] [14].
Nuclear magnetic resonance studies demonstrate that fluorine-19 chemical shifts vary significantly among these isomers, with the trifluoromethyl fluorine atoms typically appearing around -63 parts per million, while aromatic fluorine substituents appear in different chemical shift ranges [20] [11]. These spectroscopic differences provide clear identification markers for distinguishing between structural isomers [20] [11].
4-Fluoro-2-(trifluoromethyl)benzaldehyde represents one specific substitution pattern among several possible isomeric arrangements of tetrafluorinated benzaldehyde derivatives [18] [17]. The compound exhibits constitutional isomerism with 2-Fluoro-4-(trifluoromethyl)benzaldehyde, where the positions of the fluorine atom and trifluoromethyl group are interchanged relative to the aldehyde functional group [18] [19].
The isomeric relationship extends to consideration of all possible positions for the fluorine and trifluoromethyl substituents on the benzaldehyde ring [17] [16]. Each positional arrangement creates distinct electronic and steric environments that influence molecular properties, reactivity patterns, and physical characteristics [8] [9].
Conformational isomerism considerations reveal that the aldehyde group can adopt different orientations relative to the aromatic ring plane [9] [11]. However, computational and experimental evidence indicates a strong preference for planar conformations in benzaldehyde derivatives, including fluorinated variants [4] [9]. The presence of the ortho-positioned trifluoromethyl group may introduce additional conformational constraints due to steric interactions with the aldehyde hydrogen [9] [11].
Table 4: Isomeric Relationships and Properties
Isomer Type | Description | Property Impact | Reference |
---|---|---|---|
Constitutional | Position interchange of F and CF₃ | Different boiling points, NMR patterns | [18] [17] |
Conformational | Aldehyde group rotation | Minimal due to planarity preference | [9] [11] |
Substitutional | Alternative ring positions | Varied electronic distributions | [17] [8] |
The electronic effects of different substitution patterns create distinct reactivity profiles among isomers [8] [6]. The ortho-positioning of the trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde creates particularly strong electron-withdrawing effects on the aldehyde carbon, enhancing its electrophilic character compared to other isomeric arrangements [11] [7].
Flammable;Irritant